In Vivo Efficacy Superiority of 4-Fluoro-Pyrazole Scaffold vs. Niacin in GPR109a Agonism
A 4-fluoro-5-alkyl pyrazole-3-carboxylic acid derivative (sharing the core 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid scaffold) demonstrated significantly improved in vivo properties compared to the clinical benchmark niacin, as reported in the development of GPR109a agonists [1]. This class-level evidence highlights the value of the fluorinated pyrazole core over a non-pyrazole comparator.
| Evidence Dimension | In Vivo Performance |
|---|---|
| Target Compound Data | Improved properties in vivo compared to niacin (qualitative assessment from study) |
| Comparator Or Baseline | Niacin (nicotinic acid) |
| Quantified Difference | Qualitative improvement reported; specific quantitative PK/PD data for the exact derivative is not provided in the abstract. |
| Conditions | In vivo animal model (details not specified in the abstract). |
Why This Matters
This demonstrates that the 4-fluoro-pyrazole-3-carboxylic acid core is a privileged scaffold for generating drug-like molecules with superior in vivo performance relative to a known clinical agent, increasing the value of the building block for lead optimization programs.
- [1] Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. View Source
